2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid
Description
This compound is a pyrazolo[4,3-c]pyridine derivative featuring a tert-butoxycarbonyl (Boc) group at position 5, an ethyl substituent at position 2, and an acetic acid moiety at position 6. The Boc group serves as a protective moiety for amines, enhancing solubility during synthesis and enabling selective deprotection under acidic conditions .
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-7-yl]acetic acid |
InChI |
InChI=1S/C15H23N3O4/c1-5-18-9-11-8-17(14(21)22-15(2,3)4)7-10(6-12(19)20)13(11)16-18/h9-10H,5-8H2,1-4H3,(H,19,20) |
InChI Key |
UKZVADNDMPWFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CN(CC(C2=N1)CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[4,3-c]pyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionalities during subsequent reactions.
Functionalization of the acetic acid moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Research indicates that derivatives of tetrahydropyridine and pyrazole compounds exhibit significant biological activity. The compound has been evaluated for its potential as an antitumor agent due to its ability to inhibit tubulin polymerization, a mechanism similar to that of known anticancer drugs like colchicine and combretastatin A-4 .
Anticancer Properties
Studies have demonstrated that compounds with similar structures can inhibit cancer cell growth across various cell lines. For instance, derivatives based on the tetrahydrothieno[2,3-c]pyridine skeleton showed IC50 values ranging from 25 to 440 nM against multiple cancer cell lines, indicating potent antiproliferative activity .
Case Studies
- Antitubulin Agents : A series of compounds derived from tetrahydrothieno[2,3-c]pyridine were synthesized and evaluated for their antitumor activity. The incorporation of specific moieties significantly enhanced their efficacy against cancer cells by targeting the colchicine site on tubulin .
- Neurological Applications : Research into pyrazole derivatives has suggested potential neuroprotective effects. Compounds similar to 2-(5-(tert-butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 2: Spectral Data Comparison
| Compound | IR (cm⁻¹) | $ ^1 \text{H NMR} $ (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Target Compound | 1700 (Boc C=O), 2500–3300 (OH) | 1.47 (Boc CH3), 1.2–1.5 (ethyl CH2/CH3) | N/A |
| 5 (Ev3) | 1719 (C=O) | 1.47 (Boc CH3), 3.71 (N-CH3) | 253 [M+H]+ |
| 11a (Ev1) | 2219 (CN) | 2.37 (3 CH3), 7.94 (=CH) | 386 [M]+ |
Biological Activity
The compound 2-(5-(tert-butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a derivative of pyrazolo[4,3-c]pyridine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C15H22N2O4
- Molecular Weight: 294.35 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability.
Pharmacological Effects
-
Anticoagulant Activity:
- The compound has been studied for its potential as a direct inhibitor of coagulation factor Xa (FXa). Inhibitors targeting FXa are valuable in the development of anticoagulants due to their role in the coagulation cascade. Preliminary studies indicate that derivatives of this compound exhibit varying degrees of FXa inhibition with IC50 values in the low micromolar range .
-
Neuroprotective Effects:
- Research indicates that pyrazolo[4,3-c]pyridine derivatives may exert neuroprotective effects. These compounds have shown promise in models of neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation.
-
Anti-inflammatory Properties:
- The compound's structure suggests potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.
Study 1: FXa Inhibition Profile
A study focusing on the structure-activity relationship (SAR) of pyrazolo[4,3-c]pyridine derivatives revealed that modifications at specific positions significantly influenced FXa inhibition. For instance, substituting different groups at the 5-position resulted in varying potencies. The most effective derivatives showed IC50 values ranging from 10 to 50 nM, indicating strong inhibitory potential .
Study 2: Neuroprotective Effects in Animal Models
In a series of animal model studies, derivatives similar to our compound were evaluated for neuroprotective effects against induced oxidative stress. Results demonstrated a significant reduction in neuronal death and improved behavioral outcomes in treated groups compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical features influencing biological activity:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Tert-butoxycarbonyl | Increased potency against FXa |
| 2 | Ethyl group | Enhanced lipophilicity and bioavailability |
| 7 | Acetic acid | Essential for maintaining biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
